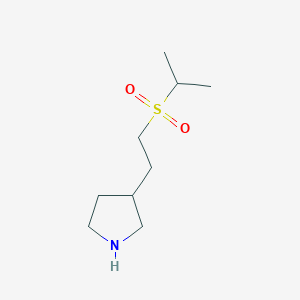

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine

描述

属性

分子式 |

C9H19NO2S |

|---|---|

分子量 |

205.32 g/mol |

IUPAC 名称 |

3-(2-propan-2-ylsulfonylethyl)pyrrolidine |

InChI |

InChI=1S/C9H19NO2S/c1-8(2)13(11,12)6-4-9-3-5-10-7-9/h8-10H,3-7H2,1-2H3 |

InChI 键 |

SCIQXYVIEKQQNA-UHFFFAOYSA-N |

规范 SMILES |

CC(C)S(=O)(=O)CCC1CCNC1 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine typically involves the reaction of pyrrolidine with an appropriate sulfonylating agent. One common method is the reaction of pyrrolidine with isopropylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

化学反应分析

Types of Reactions

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the parent pyrrolidine.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Parent pyrrolidine.

Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

科学研究应用

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes

作用机制

The mechanism of action of 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine involves its interaction with specific molecular targets. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to target proteins. The pyrrolidine ring can contribute to the compound’s overall stability and bioavailability .

相似化合物的比较

Structural Analog: 3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine (13b)

Key Differences :

- Substituents : Compound 13b (C₂₂H₃₃N₃O₂·0.3H₂O, MW 372.2) features a pyridin-3-ylpropionyl group and a tert-butyl-prolyl moiety, whereas 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine has a simpler isopropylsulfonyl-ethyl substituent .

- Synthesis : 13b is synthesized via a coupling reaction between compound 10 and 3-(pyridin-3-yl)propionic acid, requiring flash chromatography for purification. In contrast, the target compound likely involves alkylation/sulfonation steps, as suggested by general procedures for pyrrolidine derivatives in patents .

- Physicochemical Properties : The tert-butyl group in 13b enhances hydrophobicity (higher Log Kow), whereas the sulfonyl group in the target compound may improve aqueous solubility.

Pyrrolidine Derivatives from Patent Literature (General Formula I)

A European patent outlines compounds where pyrrolidine or piperidine rings are linked to alkylene chains (2–3 carbons) and substituted with groups like pyridyl or thiazoyl . For example:

- Structural Overlap : If "A" in the patent’s formula is ethylene (2 carbons), the target compound aligns with this framework, where R1/R2 collectively form the isopropylsulfonyl-ethyl group.

Pyridine-Based Derivatives

Key contrasts include:

- Ring Structure : Pyridine derivatives lack the saturated pyrrolidine ring, reducing conformational flexibility.

- Functional Groups : The target compound’s sulfonyl group offers distinct electronic and steric profiles compared to halides or esters in pyridine analogs.

Comparative Data Table

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis is likely more straightforward than 13b, which requires chromatographic purification, but less diverse than pyridine derivatives with complex functionalization .

- However, its smaller size may reduce target specificity compared to bulkier analogs .

生物活性

3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine is a chiral compound with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol. Its structure features a pyrrolidine ring substituted with an isopropylsulfonyl group, which contributes to its biological activity and potential applications in medicinal chemistry. This article explores the biological activities associated with this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The IUPAC name of the compound is [(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol, indicating its specific stereochemistry and functional groups. The presence of the sulfonyl group enhances its reactivity, making it a versatile scaffold in drug discovery.

Biological Activity Overview

Pyrrolidine derivatives, including this compound, have been noted for their diverse biological activities. Research indicates that these compounds can exhibit significant pharmacological properties, such as:

- Anti-inflammatory : Inhibition of pro-inflammatory cytokines.

- Analgesic : Modulation of pain pathways.

- Antitumor : Induction of apoptosis in cancer cells.

These activities are attributed to their ability to interact with various biological targets, influencing multiple molecular pathways.

The mechanism of action for this compound is still under investigation. Current studies focus on its interactions with specific receptors and enzymes involved in disease pathways. Understanding these interactions is crucial for optimizing its pharmacological properties and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table summarizes notable compounds that share structural similarities with this compound, highlighting their unique features:

| Compound Name | Structure/Functional Groups | Unique Features |

|---|---|---|

| 1-(Isopropylsulfonyl)pyrrolidine | Pyrrolidine ring with isopropylsulfonyl group | Chiral center enhances selectivity in biological activity |

| N-Methylpyrrolidine | Pyrrolidine ring with a methyl group at nitrogen | Commonly used in neuropharmacology |

| 2-Pyrrolidinone | A cyclic lactam derived from pyrrolidine | Exhibits different reactivity due to carbonyl functionality |

| 3-Aminopyrrolidine | Pyrrolidine with an amino group at position 3 | Important for synthesizing various bioactive compounds |

Case Studies and Research Findings

Recent studies have explored the biological activity of this compound:

- Anti-inflammatory Studies : Research demonstrated that this compound effectively reduced levels of inflammatory markers in vitro, suggesting potential therapeutic use in inflammatory diseases.

- Antitumor Activity : In cellular assays, this compound showed promising results in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Mechanistic Insights : Investigations into its mechanism revealed that it may modulate signaling pathways involved in cell proliferation and apoptosis, providing insights into its therapeutic applications.

Synthesis and Applications

The synthesis of this compound typically involves several steps, including catalyst-tuned regioselective hydroalkylation reactions that yield chiral C2-alkylated pyrrolidines efficiently. Its applications extend beyond medicinal chemistry into fields such as organic synthesis due to its unique structural features.

常见问题

Q. What are the optimal synthetic routes for 3-(2-(Isopropylsulfonyl)ethyl)pyrrolidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution to introduce the isopropylsulfonyl group followed by pyrrolidine ring functionalization. Systematic optimization can be achieved via Design of Experiments (DOE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs reduce the number of trials while identifying critical parameters . Post-reaction purification (e.g., column chromatography, recrystallization) should be guided by HPLC or TLC monitoring .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with attention to sulfonyl group signals (~2.5–3.5 ppm for H; ~40–50 ppm for C) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, distinguishing isobaric isomers.

- HPLC : Reverse-phase HPLC with UV detection ensures purity (>98%) and resolves stereoisomers using chiral columns .

Q. What are the key physicochemical properties influencing this compound’s reactivity in organic synthesis?

- Methodological Answer : The sulfonyl group enhances electrophilicity and stabilizes intermediates via resonance. Key properties include:

- Polarity : Measured via logP (octanol-water partition coefficient) to predict solubility in reaction media.

- Acid-Base Behavior : pKa determination (e.g., potentiometric titration) informs protonation states under varying pH .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stereochemical outcomes of reactions involving this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and predict regioselectivity. For stereochemical outcomes, molecular dynamics (MD) simulations assess conformational flexibility, while docking studies evaluate binding to chiral catalysts . Tools like Gaussian or ORCA integrate with experimental data to refine computational models .

Q. What strategies resolve discrepancies between experimental data (e.g., NMR shifts) and computational predictions for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using GIAO method in DFT). Adjust solvent parameters in simulations to match experimental conditions .

- Error Analysis : Quantify deviations via root-mean-square error (RMSE) and iteratively refine computational models (e.g., basis set selection) .

Q. How can the sulfonyl group’s electronic effects be leveraged to design derivatives with enhanced biological or material properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Modify sulfonyl substituents (e.g., fluorination) to alter electron-withdrawing effects. Assay biological activity via enzyme inhibition assays (e.g., kinase profiling) .

- Materials Science : Use sulfonyl moieties to enhance polymer thermal stability. Characterize via thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical purity?

- Methodological Answer :

- Continuous Flow Reactors : Minimize side reactions via precise temperature control and residence time adjustment.

- In-line Analytics : Implement real-time FTIR or Raman spectroscopy to monitor reaction progress and chiral purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。